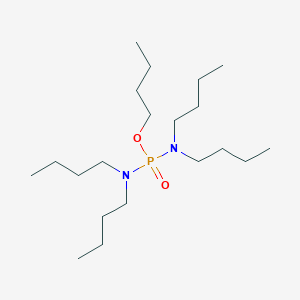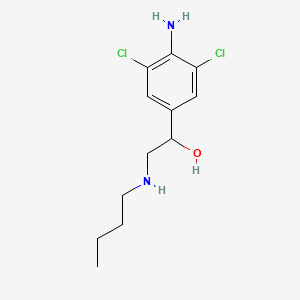
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an amino group, a butylamino group, and dichlorobenzene, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol typically involves multiple steps, starting with the preparation of the dichlorobenzene derivative. The amino group is introduced through a nucleophilic substitution reaction, followed by the addition of the butylamino group. The final step involves the formation of the methanol derivative through a reduction reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The process includes the use of catalysts and specific reaction conditions such as temperature, pressure, and pH to optimize the production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The amino and butylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clenbuterol: A compound with a similar structure but different functional groups.
Salbutamol: Another compound with similar pharmacological properties but a different chemical structure.
Terbutaline: Shares some structural similarities but differs in its specific functional groups.
Uniqueness
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38339-14-9 |
|---|---|
Molekularformel |
C12H18Cl2N2O |
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dichlorophenyl)-2-(butylamino)ethanol |
InChI |
InChI=1S/C12H18Cl2N2O/c1-2-3-4-16-7-11(17)8-5-9(13)12(15)10(14)6-8/h5-6,11,16-17H,2-4,7,15H2,1H3 |
InChI-Schlüssel |
DZJNVYOLNWBUED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


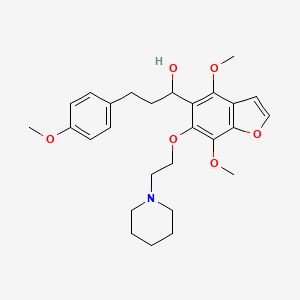
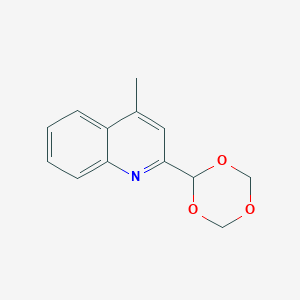
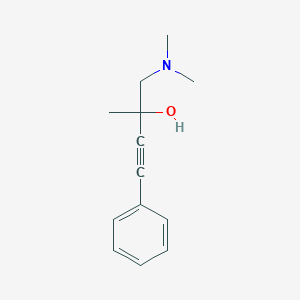
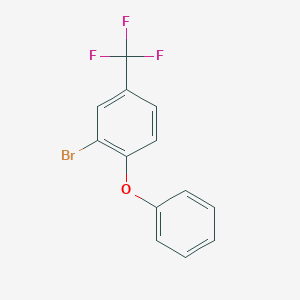

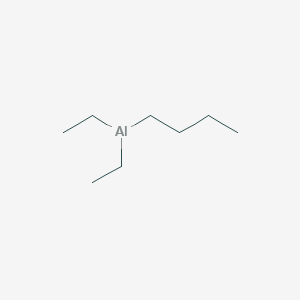
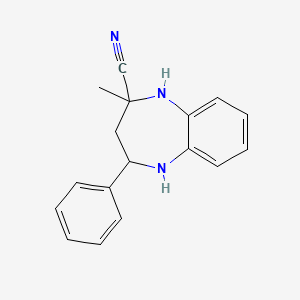


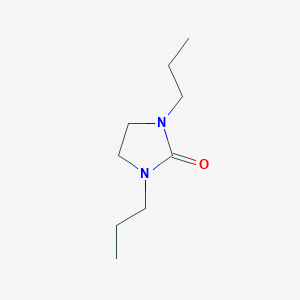
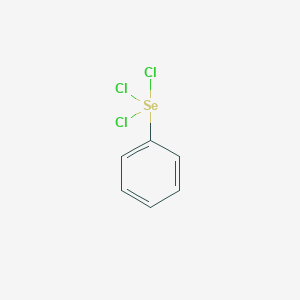

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
